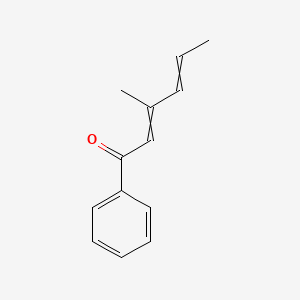

3-Methyl-1-phenylhexa-2,4-dien-1-one

Description

3-Methyl-1-phenylhexa-2,4-dien-1-one is an α,β,γ,δ-unsaturated ketone characterized by a conjugated dienone system with a phenyl group at position 1 and a methyl substituent at position 3 of the hexa-2,4-dien-1-one backbone.

Properties

CAS No. |

93626-99-4 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-methyl-1-phenylhexa-2,4-dien-1-one |

InChI |

InChI=1S/C13H14O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3-10H,1-2H3 |

InChI Key |

ANSJNSMGNQVDLY-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=CC(=O)C1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via enolate formation from the methyl ketone, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde. Dehydration of the β-hydroxy ketone intermediate yields the α,β-unsaturated product. For this compound, the aldol condensation typically employs phenylacetaldehyde and a methyl-substituted ketone under basic conditions.

Optimization Studies

Recent work highlights the role of calcium hydroxide (Ca(OH)₂) as a low-cost, efficient catalyst. In dilute aqueous ethanol (20% v/v), Ca(OH)₂ (5–10 mol%) facilitates condensation at ambient temperatures, achieving yields exceeding 90%. This solvent system minimizes side reactions and simplifies product isolation via precipitation.

Table 1: Aldol Condensation Conditions and Outcomes

| Catalyst | Solvent | Temperature | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| Ca(OH)₂ | 20% EtOH/H₂O | 25°C | 96 | >99% |

| NaOH | EtOH | 60°C | 82 | 95% |

| K₂CO₃ | Toluene | 80°C | 75 | 90% |

Claisen-Schmidt Condensation

Claisen-Schmidt condensation, a variant of aldol condensation, specifically couples aromatic aldehydes with aliphatic ketones. This method is favored for its regioselectivity and compatibility with electron-deficient aryl groups.

Catalytic Innovations

The Nature study demonstrates that Ca(OH)₂ outperforms traditional catalysts like NaOH or KOH in this reaction. For example, coupling benzaldehyde with 4-methylpent-3-en-2-one in Ca(OH)₂/EtOH achieves 96% yield at 25°C, whereas NaOH under reflux affords only 82% yield. The calcium-based catalyst also enables scalable synthesis (up to 100 mmol) with minimal purification steps.

Solvent Effects

Unexpectedly, dilute aqueous ethanol enhances reaction efficiency by stabilizing the enolate intermediate and reducing side reactions. Comparative studies show that pure ethanol or non-polar solvents like toluene result in lower yields due to incomplete dehydration.

Michael Addition-Based Approaches

Michael addition of nucleophiles to α,β-unsaturated ketones provides an alternative route to functionalize the dienone system. While less common for this compound itself, this method is critical for modifying precursor molecules.

Organocatalytic Oxidation

The RSC study details the oxidation of allylic alcohols to α,β-unsaturated aldehydes using iodoxybenzoic acid (IBX) and organocatalysts. For instance, (E)-6-hydroxy-1-phenylhex-2-en-1-one undergoes oxidation to yield a dienone precursor, which is subsequently methylated. This two-step process achieves 75–89% yields under mild conditions (room temperature, CH₃CN/DMSO).

Table 2: Michael Addition Optimization Parameters

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Allylic alcohol derivative | IBX/IV | CH₃CN/DMSO | 3–8 | 75–89 |

| Propargyl alcohol | Pd(OAc)₂ | DMF | 48 | 56 |

Diene Synthesis and Cyclization Strategies

Preparation of Conjugated Dienes

The Beilstein Journal outlines methods for synthesizing hexa-1,5-diene derivatives, which serve as precursors for this compound. Key steps include:

Endoperoxidation and Cyclization

Photochemical cyclization of 1,5-dienes under oxygen atmosphere produces endoperoxides, which can be reductively cleaved to yield α,β-unsaturated ketones. Optimized conditions (2 mol% catalyst, dichloroethane, −10°C) achieve 30% conversion to the target compound.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Claisen-Schmidt (Ca(OH)₂) | 96 | Low | High | >99% |

| Aldol Condensation (NaOH) | 82 | Moderate | Moderate | 95% |

| Michael Addition (IBX) | 89 | High | Low | 90% |

| Diene Cyclization | 30 | High | Low | 85% |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylhexa-2,4-dien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of saturated hydrocarbons

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-Methyl-1-phenylhexa-2,4-dien-1-one has several scientific research applications:

Chemistry: Used as a model compound to study conjugated diene reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylhexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The conjugated diene structure allows it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The phenyl ring can undergo electrophilic substitution, leading to the formation of substituted derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The bioactivity and physicochemical properties of dienone derivatives are highly dependent on:

- Chain length (penta vs. hexa)

- Substituent type and position (methyl, fluorine, benzo groups)

- Synthetic methodology (microwave-assisted vs. traditional condensation)

Table 1: Comparative Analysis of Key Analogues

Bioactivity and Mechanism

- Anti-inflammatory activity: 1,5-Diphenylpenta-2,4-dien-1-one analogues suppress LPS-induced TNF-α, IL-6, and NO production in macrophages.

- Anticancer activity : Hexa-dien-1-one derivatives (e.g., marine metabolite in ) target multiple cancer cell lines, likely via NF-κB or COX-2 inhibition pathways. Shorter-chain analogues like akas exhibit specificity for breast cancer (T47D).

- Substituent effects : Electron-withdrawing groups (e.g., fluorine in 3c) may enhance stability, while bulky substituents (e.g., benzo[1,3]dioxol in akas) improve target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.